![molecular formula C16H21NO B13223695 8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)
8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the isopropylphenyl group. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the spirocyclic intermediate is reacted with isopropylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), Bromine (Br2)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A compound with a similar phenylpropanone structure but different functional groups.
Phenylacetone: Another compound with a phenylpropanone structure, commonly used as a precursor in organic synthesis.
Uniqueness
8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one is unique due to its spirocyclic structure and the presence of both an azaspiro moiety and an isopropylphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one , also known by its CAS number 2060051-20-7, is a member of the spirocyclic compound family, characterized by its unique structural features that confer diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C17H23NO |
Molecular Weight | 257.37 g/mol |
LogP | 2.24 |
Polar Surface Area | 41 Å |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
The compound's structure includes a spirocyclic system that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Research indicates that This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses significant antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes.
- CNS Activity : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may act as a modulator of neurotransmitter systems.
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
- Pain Management : Initial findings suggest efficacy in pain modulation, potentially offering alternatives to traditional analgesics.
- Neurological Disorders : Its neuroprotective properties indicate potential for treating conditions such as Alzheimer's disease and Parkinson's disease.
- Anticancer Properties : Some studies have indicated that this compound may inhibit the proliferation of cancer cells, although further research is needed to elucidate the underlying mechanisms.
Study 1: Antimicrobial Efficacy
In a study conducted by , the efficacy of This compound was tested against various bacterial strains. The results demonstrated:
- Inhibition Zone Diameter : Ranging from 15 mm to 30 mm depending on the bacterial strain.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 50 µg/mL to 200 µg/mL, indicating strong antimicrobial activity.
Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of the compound in an animal model of Parkinson's disease:
- Behavioral Assessment : Mice treated with the compound showed improved motor function compared to control groups.
- Biochemical Analysis : Significant reductions in oxidative stress markers were observed, suggesting a protective effect on neuronal cells.
Properties
Molecular Formula |
C16H21NO |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
8-(4-propan-2-ylphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C16H21NO/c1-11(2)12-4-6-13(7-5-12)14-10-17-15(18)16(14)8-3-9-16/h4-7,11,14H,3,8-10H2,1-2H3,(H,17,18) |
InChI Key |
DDVXHWFTSCESLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
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